molecular formula C30H28FN5O4 B15106663 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15106663
M. Wt: 541.6 g/mol
InChI Key: FSBZUACOHHREOF-UHFFFAOYSA-N
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Description

The compound “7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including imino, oxo, and carboxamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazatricyclo core, the introduction of the dimethoxyphenyl and fluorophenyl groups, and the final assembly of the carboxamide moiety. Typical reaction conditions may include:

    Formation of the triazatricyclo core: This step may involve cyclization reactions using appropriate precursors and catalysts.

    Introduction of the dimethoxyphenyl group: This could be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or other suitable methods.

    Assembly of the carboxamide moiety: This could be accomplished through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reaction vessels and optimizing reaction conditions for industrial-scale production.

    Purification techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of the dimethoxyphenyl group may make it susceptible to oxidation reactions.

    Reduction: The imino and oxo groups can undergo reduction under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group may yield quinones, while reduction of the imino group could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmacological properties: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Materials science: The compound may have applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition of biological pathways: The compound could inhibit key pathways involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-bromophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H28FN5O4

Molecular Weight

541.6 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C30H28FN5O4/c1-18-5-4-13-36-27(18)34-28-23(30(36)38)16-22(29(37)33-17-20-6-9-21(31)10-7-20)26(32)35(28)14-12-19-8-11-24(39-2)25(15-19)40-3/h4-11,13,15-16,32H,12,14,17H2,1-3H3,(H,33,37)

InChI Key

FSBZUACOHHREOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

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